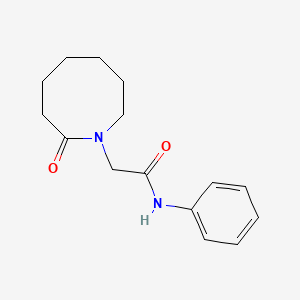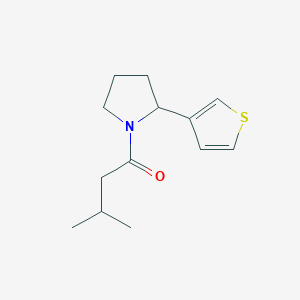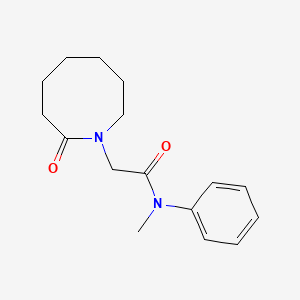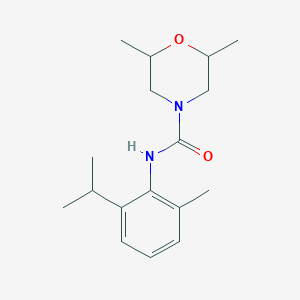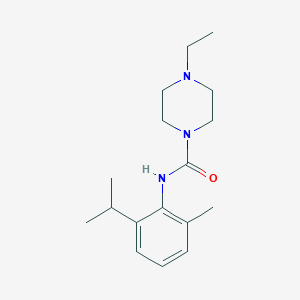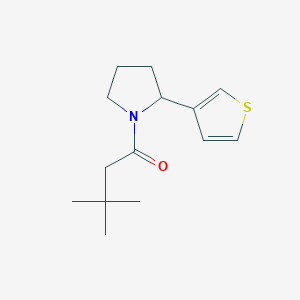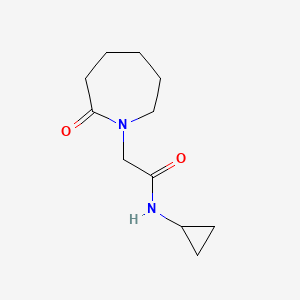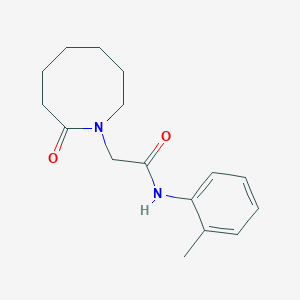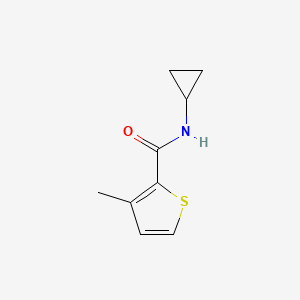
N-cyclopropyl-3-methylthiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-3-methylthiophene-2-carboxamide (CTMTC) is a chemical compound that has been extensively studied for its potential use in scientific research. It belongs to the class of thiophene derivatives and has been found to exhibit various biochemical and physiological effects. The synthesis method of CTMTC is relatively simple, and it can be easily obtained in the laboratory.
Mecanismo De Acción
The mechanism of action of N-cyclopropyl-3-methylthiophene-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways in the body. N-cyclopropyl-3-methylthiophene-2-carboxamide has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that plays a key role in the immune response and inflammation. N-cyclopropyl-3-methylthiophene-2-carboxamide has also been found to inhibit the activation of mitogen-activated protein kinases (MAPKs), which are a family of enzymes that play a role in various cellular processes, including inflammation and cell proliferation.
Biochemical and Physiological Effects:
N-cyclopropyl-3-methylthiophene-2-carboxamide has been found to exhibit various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α, which are involved in the immune response and inflammation. N-cyclopropyl-3-methylthiophene-2-carboxamide has also been found to reduce pain sensitivity in animal models, indicating its potential use as an analgesic agent. Additionally, N-cyclopropyl-3-methylthiophene-2-carboxamide has been found to protect against neuronal cell death in vitro, indicating its potential use in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopropyl-3-methylthiophene-2-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. N-cyclopropyl-3-methylthiophene-2-carboxamide has also been found to exhibit low toxicity, indicating its potential use in in vitro and in vivo experiments. However, one limitation of N-cyclopropyl-3-methylthiophene-2-carboxamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of N-cyclopropyl-3-methylthiophene-2-carboxamide. One potential direction is to further investigate its potential use as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines. Another potential direction is to investigate its potential use as an analgesic agent, as it has been found to reduce pain sensitivity in animal models. Additionally, further studies could be conducted to investigate its potential use in the treatment of neurodegenerative diseases, as it has been found to protect against neuronal cell death in vitro.
Métodos De Síntesis
The synthesis of N-cyclopropyl-3-methylthiophene-2-carboxamide involves the reaction of 3-methylthiophene-2-carboxylic acid with cyclopropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is obtained after purification by column chromatography. The yield of N-cyclopropyl-3-methylthiophene-2-carboxamide is typically around 70-80%, and the purity can be confirmed by NMR spectroscopy.
Aplicaciones Científicas De Investigación
N-cyclopropyl-3-methylthiophene-2-carboxamide has been found to exhibit various scientific research applications. It has been studied for its potential use as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-cyclopropyl-3-methylthiophene-2-carboxamide has also been studied for its potential use as an analgesic agent, as it has been found to reduce pain sensitivity in animal models. Additionally, N-cyclopropyl-3-methylthiophene-2-carboxamide has been studied for its potential use in the treatment of neurodegenerative diseases, as it has been found to protect against neuronal cell death in vitro.
Propiedades
IUPAC Name |
N-cyclopropyl-3-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS/c1-6-4-5-12-8(6)9(11)10-7-2-3-7/h4-5,7H,2-3H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKKSNOVLOTFKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-3-methylthiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-bromophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7512755.png)
![[2-(Dimethylamino)pyridin-4-yl]-(2-ethylpiperidin-1-yl)methanone](/img/structure/B7512760.png)
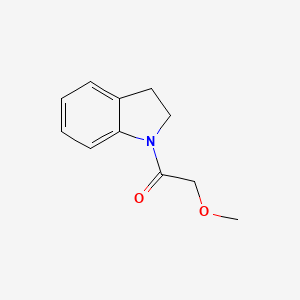
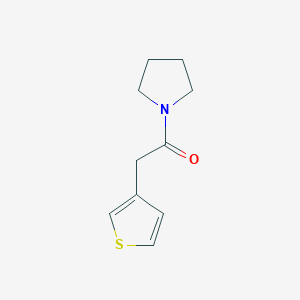
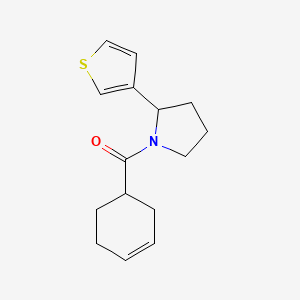
![N-[(4-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7512783.png)
